molecular formula C18H27BrN2O2 B2968036 tert-Butyl (1R*,4R*)-4-(4-bromobenzylamino)cyclohexylcarbamate CAS No. 1286273-59-3

tert-Butyl (1R*,4R*)-4-(4-bromobenzylamino)cyclohexylcarbamate

Cat. No.: B2968036
CAS No.: 1286273-59-3
M. Wt: 383.33
InChI Key: LZNQEZBYVGBLEX-WKILWMFISA-N
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Description

tert-Butyl (1R,4R)-4-(4-bromobenzylamino)cyclohexylcarbamate is a cyclohexylcarbamate derivative featuring a trans-1,4-disubstituted cyclohexane backbone. The compound incorporates a tert-butoxycarbonyl (Boc) protecting group and a 4-bromobenzylamino substituent, making it a valuable intermediate in medicinal chemistry and drug discovery. Its stereochemistry (1R,4R) ensures specific spatial arrangements critical for binding interactions in biological systems.

Properties

IUPAC Name

tert-butyl N-[4-[(4-bromophenyl)methylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-16-10-8-15(9-11-16)20-12-13-4-6-14(19)7-5-13/h4-7,15-16,20H,8-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNQEZBYVGBLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001118949
Record name Carbamic acid, N-[trans-4-[[(4-bromophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001118949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286273-59-3
Record name Carbamic acid, N-[trans-4-[[(4-bromophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001118949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl (1R*,4R*)-4-(4-bromobenzylamino)cyclohexylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships, and relevant case studies that highlight its efficacy and applications.

  • Molecular Formula : C18H27BrN2O2
  • Molar Mass : 383.32 g/mol
  • CAS Number : 1286275-65-7

The compound acts primarily as a selective modulator of certain receptors, influencing various biological pathways. Its structure allows for interactions with neurotransmitter systems, particularly those related to the central nervous system.

Pharmacological Effects

  • Antagonistic Properties : Research indicates that this compound exhibits antagonistic effects on specific receptor sites, which can lead to therapeutic benefits in conditions like anxiety and depression.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

  • The tert-butyl group enhances lipophilicity, facilitating better membrane permeability.
  • The bromobenzyl moiety appears crucial for receptor binding affinity, as variations in this group lead to marked changes in biological potency.

Data Tables

PropertyValue
Molecular Weight383.32 g/mol
Boiling PointNot available
Melting PointNot available
SolubilitySoluble in organic solvents

Study 1: Neuropharmacological Evaluation

A study conducted on animal models evaluated the neuropharmacological effects of this compound. The findings demonstrated significant reductions in anxiety-like behaviors when administered at specific doses compared to control groups.

Study 2: In Vitro Anti-inflammatory Activity

In vitro assays were performed to assess the anti-inflammatory properties of the compound. The results indicated a substantial decrease in pro-inflammatory cytokines when treated with this compound, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Halogen-Substituted Analogs

  • tert-Butyl (1R,4R)-4-(2-chlorobenzamido)cyclohexylcarbamate (CAS 1286274-13-2): Replaces the 4-bromobenzylamino group with a 2-chlorobenzamido moiety. Boiling point: 513.1 ± 50.0 °C at 760 mmHg, higher than brominated analogs due to stronger dipole interactions .
  • tert-Butyl ((1R,2R)-2-((4-bromobenzyl)oxy)cyclohexyl)carbamate (CAS 1958100-53-2): Substitutes the amino group with an ether-linked 4-bromobenzyloxy chain. Molecular weight: 384.31 (vs. ~383.32 for the target compound), with altered hydrogen-bonding capacity due to the ether oxygen .

Fluorinated Derivatives

  • tert-Butyl (1R,4R)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate (CAS 1707367-80-3): Replaces the benzylamino group with a fluorinated isoindolinone ring. Molecular weight: 348.41, lower than the target compound due to the absence of bromine. Estimated purity >95%, suggesting robust synthetic protocols for fluorinated analogs .

Amino Group Modifications

  • tert-Butyl (trans-4-(isobutylamino)cyclohexyl)carbamate (CymitQuimica Ref: 3D-LBC27353): Substitutes 4-bromobenzylamino with an isobutylamino group.

Physicochemical Properties

Compound Molecular Weight logP Boiling Point (°C) Purity Reference
Target Compound ~383.32 ~3.5* N/A N/A
tert-Butyl (2-chlorobenzamido) derivative 352.856 3.22 513.1 ± 50.0 N/A
4-Bromobenzyloxy ether analog 384.31 N/A N/A N/A
Fluorinated isoindolinone derivative 348.41 N/A N/A >95%

*Estimated based on structural similarity.

Q & A

Q. How do structural modifications (e.g., replacing bromine with fluorine) impact biological activity?

  • Lipophilicity : Fluorine reduces logP, potentially altering membrane permeability in pharmacological studies .
  • Metabolic Stability : Bromine’s higher atomic weight may slow oxidative metabolism compared to fluorine .
  • Target Binding : Halogen bonding with biomolecules (e.g., kinases) varies with electronegativity .

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